N-[3-(aminocarbonyl)-2-methylphenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)-2-methylphenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectrometry in Drug Analysis
Tandem mass spectrometry (MS/MS) has been employed to study the fragmentation patterns of growth hormone secretagogues, revealing insights into amide bond cleavage and gas-phase rearrangement processes. This research aids in understanding the behavior of similar compounds under mass spectrometric conditions, contributing to the development of analytical methods for novel drugs (Qin, 2002).
Electrophoresis in Substance Analysis
Nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, showcasing the technique's utility in the quality control of pharmaceutical compounds (Ye et al., 2012).
Serotonin Receptor Agonism for Gastrointestinal Motility
Research on benzamide derivatives as potent serotonin 4 receptor agonists highlights the exploration of these compounds for enhancing gastrointestinal motility. Such studies are crucial for developing new treatments for gastrointestinal disorders (Sonda et al., 2003).
Anti-Acetylcholinesterase Activity for Dementia
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have demonstrated significant anti-acetylcholinesterase activity, offering potential for the development of antidementia agents (Sugimoto et al., 1990).
Cytochrome P450 Enzyme Metabolism in Drug Development
The identification of enzymes involved in the oxidative metabolism of novel antidepressants using human liver microsomes and recombinant enzymes provides valuable information for drug development and safety evaluation (Hvenegaard et al., 2012).
Properties
IUPAC Name |
1-benzylsulfonyl-N-(3-carbamoyl-2-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-18(20(22)25)8-5-9-19(15)23-21(26)17-10-12-24(13-11-17)29(27,28)14-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3,(H2,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVAYMQQNKVFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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